N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a 2-methoxy group, a 4-(methylsulfanyl) substituent on the benzoyl ring, and a 4-carbamoylphenylamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-14-9-12(22-2)7-8-13(14)16(20)18-11-5-3-10(4-6-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKTUVEQVXNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Methanol, methylthiol, appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups such as the carbamoyl and methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
Insights :
Anticancer Activity :
- HPAPB (a hydroxamic acid benzamide) exhibits IC₅₀ values of 100–200 μM against HepG2 and A549 cells, with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA . The target compound’s methylsulfanyl group may improve metabolic stability compared to HPAPB’s hydroxamic acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
